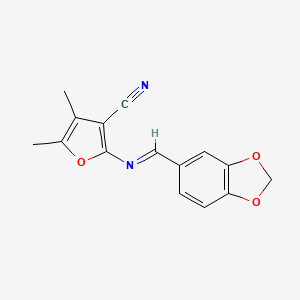

2-(((e)-1,3-Benzodioxol-5-ylmethylidene)amino)-4,5-dimethyl-3-furonitrile

Description

This compound (CAS: 332404-37-2) is a nitrile-functionalized furan derivative featuring a benzodioxole moiety linked via an imine group. Its structure comprises a 3-furonitrile core substituted with methyl groups at positions 4 and 5, and an (E)-configured benzodioxol-5-ylmethylideneamino group at position 2. The compound’s planar geometry, inferred from its conjugated system, may facilitate π-π stacking interactions in crystalline or biological environments .

Properties

IUPAC Name |

2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4,5-dimethylfuran-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-9-10(2)20-15(12(9)6-16)17-7-11-3-4-13-14(5-11)19-8-18-13/h3-5,7H,8H2,1-2H3/b17-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRUVJHIDCKGLF-REZTVBANSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1C#N)N=CC2=CC3=C(C=C2)OCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=C1C#N)/N=C/C2=CC3=C(C=C2)OCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((e)-1,3-Benzodioxol-5-ylmethylidene)amino)-4,5-dimethyl-3-furonitrile typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4,5-dimethyl-3-furonitrile in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(((e)-1,3-Benzodioxol-5-ylmethylidene)amino)-4,5-dimethyl-3-furonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(((e)-1,3-Benzodioxol-5-ylmethylidene)amino)-4,5-dimethyl-3-furonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((e)-1,3-Benzodioxol-5-ylmethylidene)amino)-4,5-dimethyl-3-furonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations

Structural Diversity: The target compound’s furan core contrasts with pyrimidine (NCL195), quinoline-indenone (TAS-103), and carbohydrate (2-[(3-carboxy-1-oxopropyl)amino]-2-deoxy-D-glucose) backbones. These variations influence electronic properties and binding affinities in biological systems. The benzodioxol group in the target compound is distinct from methylbenzylidene (NCL195) and dimethylaminoethyl (TAS-103) substituents, altering lipophilicity and metabolic stability .

Functional Group Reactivity: The nitrile group in the target compound offers electrophilic reactivity absent in NCL195 (hydrazine) and TAS-103 (hydroxyquinoline). This may enable unique covalent interactions with biological targets, such as cysteine residues in enzymes. Imine linkages (target compound and NCL195) contrast with amide (2-[(3-carboxy-1-oxopropyl)amino]-2-deoxy-D-glucose) and amine (TAS-103) bonds, affecting hydrolytic stability and hydrogen-bonding capacity .

Pharmacological Potential: While NCL195 and TAS-103 have documented roles as antimicrobial and anticancer agents, respectively , the target compound’s application remains speculative but likely aligns with pharmaceutical intermediate synthesis due to its nitrile and benzodioxol motifs, which are common in drug design (e.g., anticonvulsants or kinase inhibitors) .

Research Findings and Limitations

- Crystallographic Analysis: The compound’s structure determination likely employed software such as SHELXL (for refinement) and ORTEP-3 (for graphical representation), as these tools are standard in small-molecule crystallography .

- Synthetic Pathways : Analogous compounds like NCL195 and TAS-103 are synthesized via condensation reactions (e.g., hydrazine formation or nucleophilic substitution), suggesting the target compound may follow similar routes .

- Biological Data Gap : Unlike TAS-103 (which shows apoptosis-inducing activity) or NCL195 (with in vitro antimicrobial data), the target compound lacks reported biological studies, limiting direct functional comparisons .

Biological Activity

The compound 2-(((E)-1,3-benzodioxol-5-ylmethylidene)amino)-4,5-dimethyl-3-furonitrile is a benzodioxole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately . The structure includes a benzodioxole moiety, which is known for its diverse biological properties.

Antidiabetic Potential

Recent studies have indicated that benzodioxole derivatives exhibit significant antidiabetic properties. For instance, a related compound demonstrated potent inhibition of α-amylase, an enzyme crucial in carbohydrate metabolism. The IC50 values for these derivatives ranged from 0.68 to 0.85 µM, indicating strong inhibitory effects . Such inhibition can help manage blood glucose levels effectively.

Anticancer Activity

The anticancer potential of benzodioxole derivatives has also been explored extensively. In vitro studies showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines while sparing normal cells. For example, one derivative demonstrated an IC50 value between 26 and 65 µM against four different cancer cell lines . This selective toxicity suggests that these compounds could be developed as safer chemotherapeutic agents.

The mechanisms through which these compounds exert their biological effects are multifaceted:

- α-Amylase Inhibition : By inhibiting α-amylase, the compound can reduce the breakdown of carbohydrates into sugars, thereby lowering blood glucose levels.

- Cytotoxicity in Cancer Cells : The ability to induce apoptosis in cancer cells while maintaining safety for normal cells is a critical aspect of its anticancer activity .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.